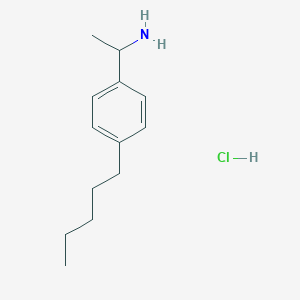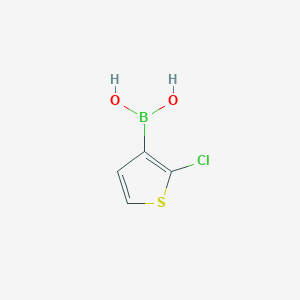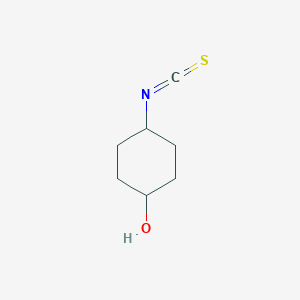
1-(4-pentylphenyl)ethanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-pentylphenyl)ethanamine Hydrochloride, also known as 4-PEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that is used in scientific research to study its effects on the human body. 4-PEA is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and is believed to have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-pentylphenyl)ethanamine Hydrochloride involves its interaction with the TAAR1 receptor. This receptor is found in the brain and is involved in the regulation of dopamine and serotonin levels. By activating the TAAR1 receptor, 1-(4-pentylphenyl)ethanamine Hydrochloride increases the release of these neurotransmitters, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 1-(4-pentylphenyl)ethanamine Hydrochloride has been found to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure in animal models, which may limit its use in humans. Additionally, 1-(4-pentylphenyl)ethanamine Hydrochloride has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-pentylphenyl)ethanamine Hydrochloride in lab experiments is its potency as a TAAR1 agonist. This allows for precise dosing and reliable results. However, the cardiovascular effects of 1-(4-pentylphenyl)ethanamine Hydrochloride may limit its use in certain experiments, and its potential for neurotoxicity must be carefully considered.
Future Directions
There are several potential future directions for research on 1-(4-pentylphenyl)ethanamine Hydrochloride. One area of interest is its potential as a treatment for anxiety and depression in humans. Additionally, further research is needed to determine the optimal dosing and administration of 1-(4-pentylphenyl)ethanamine Hydrochloride for therapeutic use. Finally, the neuroprotective effects of 1-(4-pentylphenyl)ethanamine Hydrochloride may make it a promising candidate for the treatment of neurodegenerative diseases, and further studies in this area are warranted.
In conclusion, 1-(4-pentylphenyl)ethanamine Hydrochloride is a synthetic compound that has potential therapeutic applications. Its mechanism of action involves its interaction with the TAAR1 receptor, and it has been found to have anxiolytic, antidepressant, and neuroprotective effects. While its cardiovascular effects may limit its use in humans, further research is needed to determine its potential as a treatment for anxiety, depression, and neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-(4-pentylphenyl)ethanamine Hydrochloride involves the reaction of 4-pentylphenylacetonitrile with lithium aluminum hydride and hydrochloric acid. The resulting compound is then purified by recrystallization to obtain 1-(4-pentylphenyl)ethanamine Hydrochloride.
Scientific Research Applications
1-(4-pentylphenyl)ethanamine Hydrochloride has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression in humans. Additionally, 1-(4-pentylphenyl)ethanamine Hydrochloride has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
CAS RN |
175136-44-4 |
|---|---|
Product Name |
1-(4-pentylphenyl)ethanamine Hydrochloride |
Molecular Formula |
C13H22ClN |
Molecular Weight |
227.77 g/mol |
IUPAC Name |
1-(4-pentylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14;/h7-11H,3-6,14H2,1-2H3;1H |
InChI Key |
NUHPUVDNOSHWSJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)







